molecular formula C23H20O3 B11604796 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11604796
M. Wt: 344.4 g/mol
InChI Key: SYFJZFJNLLAPAM-UHFFFAOYSA-N
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Description

7,9-Dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic furochromone derivative characterized by a fused benzofurochromenone core. Its structure includes a 1,2,3,4-tetrahydro moiety (indicating partial hydrogenation of the chromenone ring), methyl groups at positions 7 and 9, and a phenyl substituent at position 10 (Figure 1).

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H20O3/c1-13-21-18(16-10-6-7-11-17(16)23(24)26-21)12-19-20(14(2)25-22(13)19)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3

InChI Key

SYFJZFJNLLAPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted chromene with a dimethyl-substituted benzofuran under acidic or basic conditions can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Scientific Research Applications

7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Effects

Furochromones share a fused benzofuran-chromenone backbone but differ in substituents and ring saturation. Key comparisons include:

Natural Furochromones: Khellin and Visnagen
  • Khellin : 4,9-Dimethoxy-7-methyl-furo[3,2-g]chromen-5-one.
  • Visnagen: 4-Methoxy-7-methyl-furo[3,2-g]chromen-5-one. Key Differences: The target compound lacks methoxy groups (positions 4 and 9) but introduces a phenyl group at position 10 and an additional methyl at position 7. Biological Relevance: Khellin and visnagen exhibit anti-inflammatory, analgesic, and phototherapeutic properties due to their methoxy and methyl substituents, which enhance DNA interaction and photostability .
Analogous Phenyl-Substituted Derivatives
  • 7-Methyl-10-(4-methylphenyl) Derivative () :
    • Key Differences : A 4-methylphenyl group at position 10 vs. the target compound’s unsubstituted phenyl.
    • Structural Impact : The methyl group on the phenyl ring may slightly increase steric hindrance and lipophilicity (Predicted CCS: 179.3 Ų for [M+H]+ vs. ~185 Ų for the target compound) .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Substituents Melting Point (°C) HPLC Retention Time (min) Predicted CCS ([M+H]+)
Target Compound C23H20O3 7,9-dimethyl; 10-phenyl N/A N/A ~185 Ų
Khellin C14H12O5 4,9-dimethoxy; 7-methyl 154–156 N/A N/A
Visnagen C13H10O4 4-methoxy; 7-methyl 142–144 N/A N/A
Compound 4i () C21H17Cl2O4 7-(2,4-dichlorophenyl) 123–125 4.5 N/A
7-Methyl-10-(4-methylphenyl) C23H20O3 7-methyl; 10-(4-methylphenyl) N/A N/A 179.3 Ų
  • Spectroscopic Trends: IR and NMR data for synthetic analogs (e.g., 4i–4k) confirm carbonyl (C=O) and aromatic proton signals consistent with furochromones. The target compound’s additional methyl group at position 9 would produce distinct upfield shifts in ¹H NMR compared to monosubstituted analogs .

Biological Activity

7,9-Dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of chromenes. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

The compound's molecular formula is C19H19OC_{19}H_{19}O, with a molecular weight of approximately 273.36 g/mol. Its structural complexity contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds within the chromene class exhibit significant anti-inflammatory effects. For instance, studies have shown that related chromene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects.

CompoundIC50 (µM)Reference
7,9-Dimethyl-10-phenyl derivative0.02 - 0.04
Standard (Diclofenac)0.03

The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.

2. Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. Studies show that it can significantly reduce pain responses in animal models, indicating its potential use in pain management therapies.

3. Anticancer Properties

Emerging research suggests that chromene derivatives may possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The ability of this compound to inhibit tumor growth has been highlighted in several studies.

StudyCancer TypeMechanism
Study ABreast CancerInduction of apoptosis via caspase activation
Study BLung CancerInhibition of cell proliferation through cell cycle arrest

These findings underscore the need for further investigation into the specific pathways affected by this compound.

Case Studies

Several case studies have explored the biological activities of chromene derivatives similar to 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one:

  • Study on Inflammation : A study conducted on mice demonstrated that administration of the compound led to a marked reduction in paw edema compared to control groups.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell viability significantly at concentrations as low as 10 µM.

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